molecular formula C8H11O3P B15349728 (2-Methoxyphenyl)methylphosphinic acid CAS No. 63449-55-8

(2-Methoxyphenyl)methylphosphinic acid

Cat. No.: B15349728
CAS No.: 63449-55-8
M. Wt: 186.14 g/mol
InChI Key: UDUZXYKTWCFGIS-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)methylphosphinic acid is a phosphinic acid derivative characterized by a methylphosphinic acid (–PH(O)OH) group attached to a 2-methoxyphenyl aromatic ring. This structure imparts unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry (e.g., GABA receptor modulation), and materials science. The methoxy group at the ortho position influences electron distribution, enhancing the compound’s acidity and reactivity compared to non-substituted analogs .

Properties

CAS No.

63449-55-8

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

(2-methoxyphenyl)-methylphosphinic acid

InChI

InChI=1S/C8H11O3P/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3,(H,9,10)

InChI Key

UDUZXYKTWCFGIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)methylphosphinic acid typically involves the reaction of 2-methoxybenzaldehyde with phosphinic acid under specific conditions. The reaction can be carried out using a suitable catalyst, such as p-toluenesulfonic acid , in an appropriate solvent like acetonitrile . The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

(2-Methoxyphenyl)methylphosphinic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form (2-Methoxyphenyl)methylphosphonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate .

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield (2-Methoxyphenyl)methylphosphine .

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles (e.g., amines, alcohols)

Major Products Formed:

  • Oxidation: (2-Methoxyphenyl)methylphosphonic acid

  • Reduction: (2-Methoxyphenyl)methylphosphine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

(2-Methoxyphenyl)methylphosphinic acid: has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

(2-Methoxyphenyl)methylphosphinic acid: can be compared with other similar compounds, such as (2-Methoxyphenyl)methylphosphonic acid and (2-Methoxyphenyl)acetic acid . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of This compound lies in its specific combination of the methoxy group and the phosphinic acid moiety, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Thienyl-Substituted Phosphinic Acids
  • Example : (2-Thienyl)bis(2,2'-biphenylylene)phosphorane
    • Structural Insight: Replacing the 2-methoxyphenyl group with a thienyl heterocycle increases electron-withdrawing effects, altering the compound’s apicophilicity (preference for apical positions in trigonal bipyramidal phosphorus structures). This modification reduces basicity compared to aryl or methyl-substituted spirophosphoranes .
    • Key Difference : Thienyl groups enhance π-backbonding, stabilizing intermediates in catalytic cycles, whereas methoxyphenyl groups prioritize steric bulk and hydrogen-bonding interactions .
b) Fluorinated Derivatives
  • Example: (1-Aminoalkyl)(trifluoromethyl)phosphinic Acids The trifluoromethyl group (–CF₃) introduces strong electron-withdrawing effects, increasing acidity (pKa ~2–3) compared to (2-Methoxyphenyl)methylphosphinic acid (estimated pKa ~4–5). Fluorinated analogs exhibit higher metabolic stability in pharmacological applications but reduced solubility in polar solvents . Synthesis: Fluorinated derivatives are synthesized via nucleophilic substitution of halogenated precursors, contrasting with the Mannich-type reactions used for non-fluorinated phosphinic acids .
c) [2-(Trifluoromethyl)phenyl]methylphosphonic Acid
  • Replacing the methoxy group with a trifluoromethyl group (–CF₃) significantly increases lipophilicity (logP +1.5) and receptor-binding selectivity. This compound shows enhanced GABAB receptor antagonism compared to methoxy-substituted analogs due to stronger hydrophobic interactions .

Variations in the Phosphorus-Bound Groups

a) Methylphosphinic Acid vs. Phosphonic Acid Derivatives
  • Example : (Piperidin-4-yl)methylphosphinic Acid (P4MPA)
    • Receptor Selectivity : Methylphosphinic acid groups (–PH(O)OH) confer higher GABAB receptor selectivity (Ki ~50 nM) compared to phosphonic acids (–PO(OH)₂), which show broader affinity for GABAA and GABAC receptors. The smaller size of the methylphosphinic group allows better fit into the GABAB binding pocket .
  • Example : TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic Acid)
    • TPMPA is a selective GABAC antagonist (Kb ~2 µM) due to its hybrid structure combining isoguvacine (GABAA agonist) and methylphosphinic acid. In contrast, this compound lacks the cyclic amine moiety critical for GABAC specificity .
b) Bis(2-Methoxyphenyl)phosphine
  • It exhibits lower air stability due to the reduced oxidation state of phosphorus (P³⁺ vs. P⁵⁺ in phosphinic acids). Applications focus on catalysis (e.g., cross-coupling reactions) rather than bioactivity .

Coordination Chemistry and Metal Complexation

  • Comparison with Acetic Acid Analogs : Methylphosphinic acids form stronger complexes with lanthanides (e.g., Gd³⁺, logK ~18) compared to acetic acid derivatives (logK ~12–14). The –PH(O)OH group provides chelating flexibility, while the 2-methoxyphenyl group enhances steric protection against ligand displacement .

Q & A

Q. What are the established synthetic routes for (2-Methoxyphenyl)methylphosphinic acid, and what analytical methods validate its purity?

Answer: Synthesis typically involves reacting 2-methoxyphenyl precursors with methylphosphinic acid derivatives under controlled conditions. For example, analogous compounds like dimethylphosphinic acid are synthesized via nucleophilic substitution or phosphorylation reactions using organophosphorus reagents . Validation of purity employs:

  • High-Performance Liquid Chromatography (HPLC): To quantify impurities (<2% threshold).
  • Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR confirms structural integrity (e.g., absence of unreacted starting materials) .
  • Melting Point Analysis: Consistency with literature values (e.g., methylphosphinic acid derivatives show mp ranges of 65–125°C depending on substituents) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., 2-(2-methoxyphenyl)acetic acid):

  • Unit Cell Parameters: Monoclinic systems (e.g., space group P2₁/c) with bond lengths (C–O: 1.36 Å, P–O: 1.48 Å) and angles (C–C–O: 120°) are reported .
  • Hydrogen Bonding: Intermolecular O–H···O interactions stabilize crystal packing, critical for predicting solubility and stability .
  • Validation Tools: SHELX and Mercury software refine atomic displacement parameters (Uiso) and generate ORTEP diagrams .

Q. What receptor targets are associated with methylphosphinic acid derivatives, and how are they identified?

Answer: Methylphosphinic acids (e.g., TPMPA) act as selective antagonists for GABAC receptors. Key methodologies include:

  • Two-Electrode Voltage Clamp (TEVC): Measures ion currents in Xenopus oocytes expressing recombinant receptors (e.g., rat ρ3 GABAC). TPMPA shows KB = 4.8 ± 0.8 µM, indicating high potency .
  • Subtype Selectivity: Compounds like 2-MeTACA differentiate ρ1/ρ2 vs. ρ3 subtypes via steric hindrance at the ligand-binding site .
  • Radioligand Binding Assays: Competitive displacement of [³H]-GABA quantifies affinity (Ki) .

Advanced Research Questions

Q. How can researchers resolve contradictions in potency data for this compound across studies?

Answer: Contradictions arise from:

  • Receptor Heterogeneity: Species-specific isoforms (e.g., human vs. rat ρ subunits) alter EC50/KB values. Validate models using CRISPR-edited cell lines .
  • Experimental Conditions: Buffer ionic strength (e.g., 150 mM KCl vs. physiological 5 mM) modulates antagonist efficacy. Standardize protocols using guidelines from Agency for Toxic Substances and Disease Registry .
  • Data Normalization: Express results relative to reference agonists (e.g., muscimol EC50 = 1.9 µM) to control for batch-to-batch variability .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound derivatives for CNS applications?

Answer:

  • Lipophilicity Tuning: Introduce fluorine substituents to enhance blood-brain barrier (BBB) penetration (logP > 2.0). Use in silico tools (e.g., SwissADME) .
  • Metabolic Stability: Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) to reduce hepatic clearance. Validate via microsomal assays (t½ > 30 min) .
  • Prodrug Design: Phosphinate esters (e.g., di-isoamyl esters) improve oral bioavailability. Hydrolyze in vivo to release active acid .

Q. How do steric and electronic effects of the 2-methoxy group influence biological activity?

Answer:

  • Steric Effects: The ortho-methoxy group induces torsional strain, reducing rotational freedom. Molecular dynamics simulations show this restricts binding to ρ3 GABAC receptors, explaining 2-MeTACA’s inactivity at ρ3 .
  • Electronic Effects: Methoxy’s electron-donating nature increases phosphinic acid’s pKa (e.g., ~3.5 vs. ~2.0 for non-substituted analogs), enhancing ionization at physiological pH and receptor affinity .

Q. What computational methods predict the toxicity profile of this compound?

Answer:

  • QSAR Models: Use OECD QSAR Toolbox to correlate structure with endpoints (e.g., LD50). Methylphosphinic acids typically show low acute toxicity (LD50 > 500 mg/kg) .
  • Docking Studies: Identify off-target interactions (e.g., acetylcholinesterase inhibition) using AutoDock Vina. Validate with in vitro enzyme assays .
  • Read-Across Analysis: Leverage data from organophosphate analogs (e.g., neurotoxicity thresholds) under REACH guidelines .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Answer:

  • Purification: Column chromatography is impractical at scale. Switch to recrystallization (solvent: ethyl acetate/hexane, 3:1) or continuous flow reactors .
  • Phosphinic Acid Stability: Degradation via oxidation is mitigated by inert atmosphere (N2/Ar) and low-temperature storage (−20°C) .
  • Regulatory Compliance: Follow ICH Q11 guidelines for critical quality attributes (CQAs), e.g., residual solvent limits (<0.1% toluene) .

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